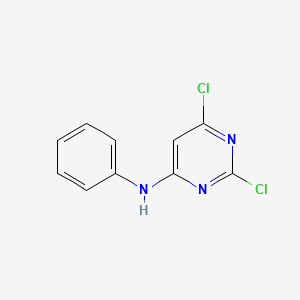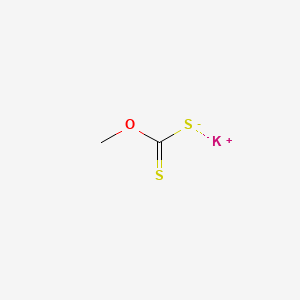
Méthylxanthate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium methylxanthate is an organosulfur compound with the chemical formula C2H5OS2K. It is a salt derived from xanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of certain ores. The compound is characterized by its yellowish color and pungent odor. It plays a significant role in various chemical processes due to its reactivity and ability to form complexes with metals.
Applications De Recherche Scientifique
Potassium methylxanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. It plays a crucial role in reversible addition–fragmentation chain-transfer (RAFT) polymerization processes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.
Industry: It is widely used in the mining industry as a flotation agent for the extraction of sulfide ores.
Mécanisme D'action
Target of Action
Potassium methylxanthate primarily targets five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . These cyclic carbonates play a crucial role in various chemical reactions, serving as the primary substrates for the action of potassium methylxanthate.
Mode of Action
The compound interacts with its targets through a cascade of reactions carried out under catalyst-free conditions . The reaction between potassium methylxanthate and the cyclic carbonates leads to the intensive evolution of both CO2 and COS, along with the simultaneous formation of a rich precipitate . This precipitate consists of various alkoxides, including potassium ethane-1,2-bis(olate) for EC-based reactions and potassium propane-1,2-bis(olate) for PC-based reactions .
Biochemical Pathways
The affected pathways involve the formation of alkoxide-terminated sulfides and polyalkylene sulfides . The distribution between these major products varies considerably with variation in the parameters of the reaction . For instance, by applying reduced pressure conditions and a temperature equal to 90°C, up to 95% selectivity towards the formation of alkoxide-terminated sulfide was achieved .
Pharmacokinetics
The compound’s interaction with its targets and the resulting changes suggest that its bioavailability may be influenced by factors such as temperature and pressure conditions .
Result of Action
The molecular and cellular effects of potassium methylxanthate’s action include the formation of various alkoxides and alkoxide-terminated sulfides . The resulting liquid phase contains polyalkylene sulfides whose number average molecular weight was found to be in the range of 400–550 Da for EC-based oligomers and 300–400 Da for PC-based oligomers .
Action Environment
The action, efficacy, and stability of potassium methylxanthate are influenced by environmental factors such as temperature and pressure . For instance, a shift in balance between products towards the formation of sulfur-containing products occurs with an appropriate increase in the temperature of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium methylxanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and methanol. The reaction proceeds as follows:
CH3OH+CS2+KOH→CH3OCS2K+H2O
This reaction is carried out under alkaline conditions, and the product is usually obtained as a yellowish powder or granules.
Industrial Production Methods: In industrial settings, the preparation of potassium methylxanthate involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully controlled to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final compound in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium methylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen.
Reduction: It can be reduced to form alcohol and carbon disulfide.
Substitution: It can react with metal ions to form metal xanthates.
Common Reagents and Conditions:
Oxidation: Potassium methylxanthate reacts with oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: It reacts with metal salts like copper sulfate to form copper xanthate.
Major Products Formed:
Oxidation: Dixanthogen.
Reduction: Methanol and carbon disulfide.
Substitution: Metal xanthates (e.g., copper xanthate).
Comparaison Avec Des Composés Similaires
- Potassium ethylxanthate
- Potassium isobutylxanthate
- Sodium ethylxanthate
- Sodium isobutylxanthate
Comparison: Potassium methylxanthate is unique due to its specific alkyl group (methyl) which influences its reactivity and solubility. Compared to other xanthates, it has a lower molecular weight and different physical properties, such as solubility and stability. These differences make it suitable for specific applications where other xanthates might not be as effective.
Propriétés
Numéro CAS |
2667-20-1 |
|---|---|
Formule moléculaire |
C2H4KOS2 |
Poids moléculaire |
147.29 g/mol |
Nom IUPAC |
potassium;methoxymethanedithioic acid |
InChI |
InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5); |
Clé InChI |
UTNCVSRCZRGOFV-UHFFFAOYSA-N |
SMILES |
COC(=S)[S-].[K+] |
SMILES canonique |
COC(=S)S.[K] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium methylxanthate in the synthesis of arsenious methylxanthate?
A1: Potassium methylxanthate serves as a key reagent in synthesizing arsenious methylxanthate. The research paper describes a process where an aqueous solution of sodium arsenite is combined with potassium methylxanthate. This mixture is then acidified with hydrochloric acid to a pH of 1.0 while being cooled with ice []. This process leads to the precipitation of arsenious methylxanthate powder.
Q2: What is the structure of the arsenious methylxanthate formed using potassium methylxanthate, and how is this structure confirmed?
A2: The arsenious methylxanthate formed using potassium methylxanthate crystallizes into a rhombohedral form (α form) with the space group R3 []. X-ray crystallography studies reveal that the structure is isostructural with arsenious ethylxanthate. The molecule exhibits a distorted octahedral arrangement around the central arsenic atom, coordinated by six sulfur atoms. Three sulfur atoms are closer to the arsenic atom at a distance of 2.298(1) Å, while the other three are further away at 2.992(1) Å. The As-S bonds with the shorter distances show a significant electron density peak, indicating a covalent bond character [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


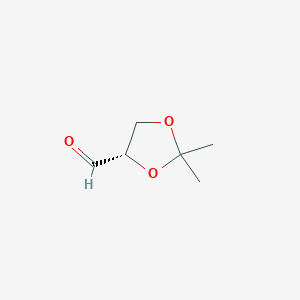
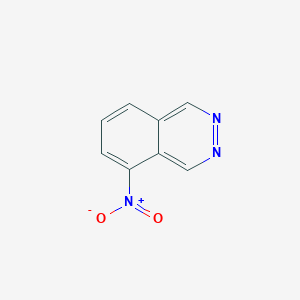
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
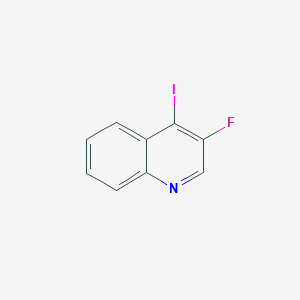
![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)
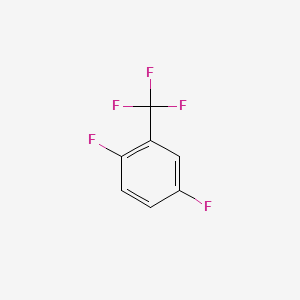
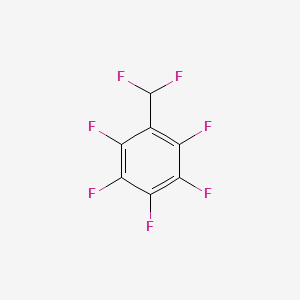

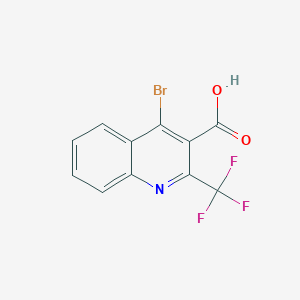

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)

